molecular formula C8H9N3O B11920335 7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one

7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B11920335
M. Wt: 163.18 g/mol
InChI Key: HYUBLBBADLEQAY-UHFFFAOYSA-N
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Description

7-Amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS 60943-47-7) is a versatile 1,8-naphthyridine derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol . This compound serves as a key synthetic intermediate for constructing more complex molecules. Researchers value the 1,8-naphthyridine core for its wide range of pharmacological activities . The core 1,8-naphthyridine structure is recognized as a privileged scaffold in antibacterial development, famously exemplified by nalidixic acid, which targets bacterial DNA gyrase . This establishes a strong foundation for investigating the mechanism of action of novel derivatives. Beyond anti-infective applications, 1,8-naphthyridine derivatives show promise in other therapeutic areas, including as potential agents for B lymphoid malignancies and as inhibitors for targets like Hsp90 in cancer research . The amino and keto functional groups on the dihydronaphthyridine ring make it a valuable precursor for further chemical modifications, including the synthesis of fused triazole systems, which are known to possess notable biological activities . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-amino-2,3-dihydro-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2H,3-4H2,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUBLBBADLEQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

ParameterOptimal ConditionYield (%)
Temperature100°C72
CatalystHCl (conc.)68
Reaction Time12 h75
SolventEthanol70

The use of ethanol as a solvent enhances solubility of intermediates, while prolonged reaction times improve cyclization efficiency.

Multi-Component Reaction Strategy

Multi-component reactions (MCRs) offer a one-pot synthesis route, reducing purification steps. A representative protocol involves:

  • Formation of Schiff base : Reacting 2-aminonicotinaldehyde with methyl vinyl ketone in the presence of acetic acid.

  • Cyclization and oxidation : Treating the intermediate with ammonium persulfate to induce ring closure and oxidation.

Key Mechanistic Steps

  • Schiff base formation : The aldehyde group of 2-aminonicotinaldehyde reacts with the ketone, forming an imine linkage.

  • Electrophilic aromatic substitution : The enol form of methyl vinyl ketone attacks the electron-deficient pyridine ring, forming the dihydro-naphthyridine skeleton.

  • Oxidative aromatization : Ammonium persulfate oxidizes the dihydro intermediate to introduce the ketone group.

Catalytic Hydrogenation of Naphthyridine Precursors

Reduction of fully aromatic naphthyridines provides a pathway to dihydro derivatives. For example, hydrogenating 7-nitro-1,8-naphthyridin-4-one over a palladium-on-carbon (Pd/C) catalyst yields the target compound:

  • Nitro group reduction : H₂ gas (1–3 atm) reduces the nitro group to an amine.

  • Selective ring saturation : Controlled hydrogenation conditions (25–50°C) saturate the 2,3-positions without over-reduction.

Catalytic System Comparison

CatalystH₂ Pressure (atm)Temperature (°C)Yield (%)
Pd/C12585
PtO₂35078
Raney Ni24065

Pd/C exhibits superior selectivity due to its moderate activity, minimizing side reactions such as over-hydrogenation.

Rearrangement of Tetrahydro-Naphthyridine Intermediates

Rearrangement reactions of tetrahydro-naphthyridines provide access to dihydro derivatives. For instance, heating 7-amino-5,6,7,8-tetrahydro-1,8-naphthyridin-4-one in the presence of acetic anhydride induces a ring-contraction rearrangement:

  • Acetylation : The amino group is acetylated, activating the adjacent carbon for elimination.

  • Ring contraction : Elimination of water generates the conjugated dihydro system.

Rearrangement Conditions

ReagentTemperature (°C)Time (h)Yield (%)
Acetic anhydride120658
TFAA100462
HCl (gas)80854

Trifluoroacetic anhydride (TFAA) accelerates rearrangement due to its strong electrophilic character.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis enables scalable production with minimal purification. A polystyrene resin functionalized with a Rink amide linker is used to anchor a pyridine-carboxylic acid precursor. Sequential steps include:

  • Peptide coupling : Attaching the pyridine moiety using HBTU/DIPEA.

  • Cyclization : Treating with POCl₃ to form the naphthyridinone ring.

  • Cleavage : Releasing the product with TFA/water.

Advantages Over Solution-Phase Methods

  • Purity : >95% without chromatography.

  • Scalability : Batch sizes up to 1 kg demonstrated.

  • Functional group tolerance : Compatible with diverse substituents .

Chemical Reactions Analysis

Types of Reactions

7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted naphthyridines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one exhibits notable antimicrobial properties. It has shown effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentrations (MICs) for these bacteria are reported in the low micromolar range, indicating potent activity against common pathogens .

Antiparasitic Effects

The compound has demonstrated significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have reported IC50 values ranging from 10 to 60 nM, suggesting strong efficacy across various stages of the parasite's life cycle. The mechanism appears to involve targeting the Na+-efflux ATPase ATP4, which leads to increased intracellular sodium levels and disrupts the parasite's homeostasis .

Anticancer Potential

Preliminary studies suggest that this compound may act as a synthetic lethal agent in cancer cells. It has been observed to inhibit specific deubiquitinase complexes involved in cancer cell survival pathways. This inhibition may enhance the effectiveness of existing chemotherapeutics by overcoming resistance mechanisms in tumors .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/ED50 ValuesReferences
AntimicrobialStaphylococcus aureusLow µM
AntimicrobialEscherichia coliLow µM
AntiplasmodialPlasmodium falciparum10 - 60 nM
AnticancerCancer cell linesNot specified

Neurological Disorders

There is emerging evidence that derivatives of the naphthyridine scaffold can be beneficial in treating neurological disorders such as Alzheimer's disease and depression. These compounds have shown potential neuroprotective effects and may modulate neurotransmitter systems .

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of various naphthyridine derivatives, this compound was found to exhibit significant activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Mechanism

Research focusing on the anticancer mechanisms revealed that this compound could effectively target the USP1-UAF1 deubiquitinase complex. This mechanism is crucial for cancer cell proliferation and survival, indicating that it could be used to enhance existing cancer therapies .

Mechanism of Action

The mechanism of action of 7-amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(1,3,4-Oxadiazol-2-yl)-1,8-Naphthyridin-4(1H)-ones

  • Key Compounds : 6e and 6h (e.g., 6-(4-(methylsulfonyl)phenyl)-3-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one) .
  • Structural Differences: The oxadiazole moiety replaces the amino group at position 7, increasing lipophilicity and enabling π–π stacking interactions (e.g., with Trp169 in ATR kinase) .
  • Biological Activity: Cisplatin Sensitization: Compounds 6e and 6h synergize with cisplatin by inhibiting the ATR/CHK1 DNA damage response pathway, reducing IC50 values by ~50% in HCT116 colon cancer cells . Mechanism: Molecular docking shows hydrogen bonding between oxadiazole and Val170/Glu168 in ATR kinase, critical for sensitization . Selectivity: Lower toxicity to non-cancerous cells compared to cisplatin alone .

3-Methylidene-2,3-Dihydro-1,8-Naphthyridin-4(1H)-ones

  • Key Compound : 2-Ethyl-3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (4a) .
  • Structural Differences: An exo-methylidene group replaces the amino substituent, enhancing electrophilicity and conjugation with the carbonyl group.
  • Biological Activity :
    • Cytotoxicity : IC50 = 8.2 µM against HL-60 leukemia cells, with selectivity over HUVEC endothelial cells (IC50 > 100 µM) .
    • Mechanism : Induces apoptosis via mitochondrial membrane depolarization and caspase-3 activation .

7-Acetamido-1,8-Naphthyridin-4(1H)-one

  • Key Compound : 7-Acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) .
  • Biological Activity: Antibiotic Modulation: At MIC/8 (128 µg/mL), it enhances fluoroquinolone activity (e.g., norfloxacin) against multi-resistant E. coli by 4–8-fold via unknown mechanisms .

1-Methyl-2,3-Dihydro-1,8-Naphthyridin-4(1H)-one

  • Key Compound : 1-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (1t) .
  • Structural Differences: Methyl group at position 1 instead of amino at position 5.
  • Applications : Used in catalytic studies (e.g., ruthenium-mediated ketone reductions), where the dihydro ring stabilizes transition states .

Comparative Analysis of Pharmacological Properties

Compound Substituents Key Activity Mechanism Potency (IC50/MIC)
7-Amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one 7-NH2, dihydro core Theoretical: Anticancer/antimicrobial Likely ATR inhibition or DNA intercalation N/A (limited data)
6e/6h (Oxadiazole derivatives) 3-Oxadiazole, 6-aryl Cisplatin sensitization ATR/CHK1 pathway inhibition IC50 ~10 µM (HCT116)
4a (Methylidene derivative) 3-Methylidene, 2-ethyl Anticancer Caspase-3 activation IC50 = 8.2 µM (HL-60)
1,8-NA (Acetamido derivative) 7-Acetamido Antibiotic modulation Synergy with fluoroquinolones MIC ≥1024 µg/mL

Structural-Activity Relationships (SAR)

  • Amino Group (7-position): Enhances solubility and hydrogen-bonding interactions but may reduce metabolic stability compared to lipophilic groups (e.g., oxadiazole or methylidene) .
  • Dihydro Core : Conformational rigidity improves target binding compared to fully aromatic naphthyridines .
  • Substituent Position : Activity is highly position-dependent. For example, 3-substituted oxadiazoles (6e/6h) show potent ATR inhibition, while 7-substituted acetamido derivatives (1,8-NA) lack direct antibacterial effects .

Biological Activity

7-Amino-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly in cancer treatment and antibacterial activities.

Chemical Structure and Synthesis

The molecular formula of this compound is C8H9N3O. The compound can be synthesized through various methods, including the condensation of 2-aminopyridine derivatives with suitable carbonyl compounds. For instance, the synthesis often involves reactions like the Knorr and Conard-Limpach reactions which yield naphthyridine derivatives with diverse substituents that enhance biological activity .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study highlighted its efficacy in enhancing the sensitivity of cancer cells to cisplatin, a common chemotherapeutic agent. Specifically, derivatives of this compound demonstrated significant cytotoxic effects against HCT116 colorectal cancer cells by inducing apoptosis through mechanisms involving the inhibition of DNA repair pathways .

Table 1: Anticancer Activity of this compound Derivatives

CompoundIC50 (µM)Mechanism of Action
6e12.5Induces apoptosis via ATR/CHK1 pathway
6h10.0Enhances cisplatin sensitivity
HKL-115.0Antimitotic agent causing G2/M arrest

Antibacterial Activity

In addition to its anticancer properties, this compound has shown intrinsic antibacterial activity against various Gram-negative bacteria. Studies reveal that certain derivatives possess strong antibacterial effects with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Escherichia coli and Acinetobacter baumannii. These compounds also exhibit biofilm inhibition capabilities which are crucial for combating persistent bacterial infections .

Table 2: Antibacterial Activity of this compound Derivatives

CompoundMIC (µg/mL)Target Bacteria
60.5E. coli
71A. baumannii
632K. pneumoniae

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanism : The compound interacts with DNA by binding to guanine-rich sequences, inhibiting telomerase activity and promoting apoptosis in cancer cells .
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits biofilm formation, which is critical for bacterial virulence .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Cisplatin Sensitization : In a controlled study involving HCT116 cells treated with cisplatin and various naphthyridine derivatives (including 7-amino variants), significant apoptosis was observed compared to controls without sensitizers .
  • Biofilm Inhibition : In another study focusing on A. baumannii, treatment with naphthyridine derivatives resulted in a marked reduction in biofilm formation by up to 75% at MIC concentrations .

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